
1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethyl, methyl, and thietan-3-yl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a strong base.
Attachment of the Thietan-3-yl Group: The thietan-3-yl group can be introduced through nucleophilic substitution reactions, where a thietan-3-yl halide reacts with the pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反応の分析
1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
科学的研究の応用
1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.
作用機序
The mechanism of action of 1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Methyl-4-ethylpyrrolidine: Similar in structure but lacks the thietan-3-yl group, resulting in different chemical and biological properties.
4-Methyl-1-ethylpyrrolidine: Another similar compound without the thietan-3-yl group, used in different applications.
N-(Thietan-3-yl)pyrrolidine: Lacks the ethyl and methyl groups, leading to variations in its reactivity and applications.
特性
分子式 |
C10H20N2S |
|---|---|
分子量 |
200.35 g/mol |
IUPAC名 |
1-ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H20N2S/c1-3-12-4-8(2)10(5-12)11-9-6-13-7-9/h8-11H,3-7H2,1-2H3 |
InChIキー |
MYBYQALXHASISD-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(C1)NC2CSC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


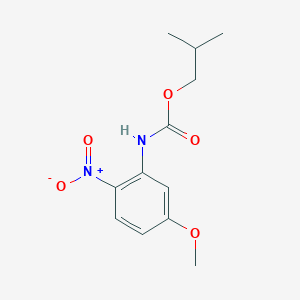
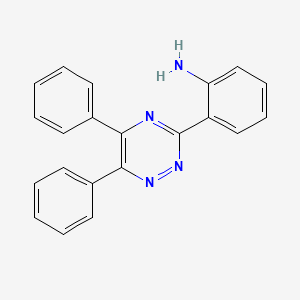
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
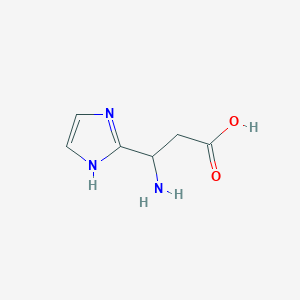

![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
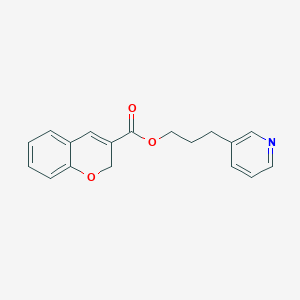
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

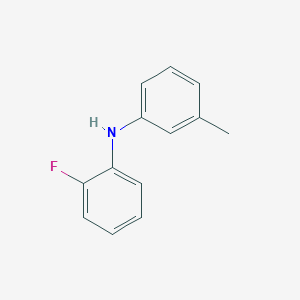
![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
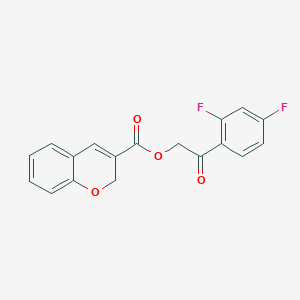
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
